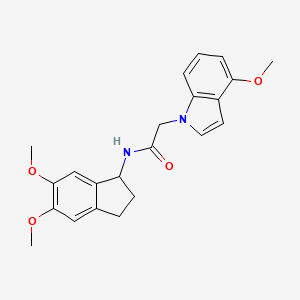
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes both indole and indene moieties, which are significant for its biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C21H22N2O4 with a molecular weight of 366.4 g/mol. The IUPAC name reflects its complex structure, which is essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps starting from indene and indole intermediates. The reaction conditions often require strong acids or bases and specific catalysts to achieve high yields and purity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to inhibit enzymes or receptors involved in inflammation pathways. For instance, studies have shown that it can reduce the expression of pro-inflammatory cytokines such as TNF and ILs in various cell models .
Analgesic Effects
The compound has been evaluated for its analgesic effects in animal models. Preliminary studies suggest that it effectively reduces pain responses comparable to standard analgesics . This property may be attributed to its interaction with pain signaling pathways.
The mechanism of action involves several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the release of cytokines such as TNF and ILs, leading to reduced inflammation .
- Interaction with Receptors : It potentially interacts with specific receptors involved in pain and inflammation signaling.
- Enzyme Inhibition : The inhibition of enzymes related to inflammatory processes has also been suggested as a mechanism through which this compound exerts its effects .
Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent effect on inflammation reduction compared to control groups .
Study 2: Analgesic Efficacy
In another study assessing analgesic properties, the compound was administered to mice subjected to thermal nociception tests. Results showed a marked decrease in pain response times compared to untreated controls, suggesting a strong analgesic effect .
Research Applications
This compound is being investigated for various applications:
- Pharmaceutical Development : Its potential as an anti-inflammatory and analgesic agent makes it a candidate for drug development targeting chronic pain and inflammatory diseases.
- Biological Research : The compound serves as a valuable tool in studying inflammatory pathways and pain mechanisms.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24N2O4/c1-26-19-6-4-5-18-15(19)9-10-24(18)13-22(25)23-17-8-7-14-11-20(27-2)21(28-3)12-16(14)17/h4-6,9-12,17H,7-8,13H2,1-3H3,(H,23,25) |
Clave InChI |
ZLJGFONWNAELRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CN2CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















